2-(2-Chlorophenyl)cyclopentan-1-ol
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Overview
Description
2-(2-Chlorophenyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H13ClO It is characterized by a cyclopentane ring substituted with a hydroxyl group and a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-(2-chlorophenyl)cyclopentanone.
Reduction: Formation of 2-(2-chlorophenyl)cyclopentane.
Substitution: Formation of 2-(2-chlorophenyl)cyclopentyl chloride.
Scientific Research Applications
2-(2-Chlorophenyl)cyclopentan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-(2-Chlorophenyl)cyclopentan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
2-(2-Chlorophenyl)cyclopentanone: Similar structure but lacks the hydroxyl group.
2-(2-Chlorophenyl)cyclopentane: Similar structure but lacks both the hydroxyl and carbonyl groups.
Uniqueness: 2-(2-Chlorophenyl)cyclopentan-1-ol is unique due to the presence of both the hydroxyl group and the 2-chlorophenyl group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-(2-chlorophenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11,13H,3,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRWXLKBFCBATF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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